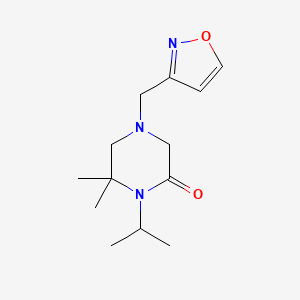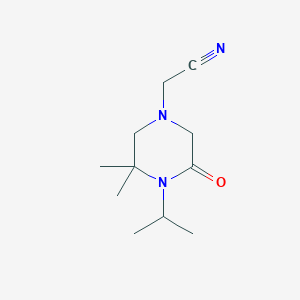
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide, commonly known as ECTM, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of thiomorpholines, which are known for their diverse biological activities. ECTM has been shown to exhibit promising results in various studies, making it a potential candidate for further research.
Mécanisme D'action
The mechanism of action of ECTM involves the inhibition of various signaling pathways that are involved in cancer progression. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. Additionally, ECTM has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. These mechanisms of action make ECTM a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
ECTM has been shown to exhibit various biochemical and physiological effects, including modulation of gene expression, inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, ECTM has been shown to modulate the immune system response by inhibiting the production of pro-inflammatory cytokines. These effects make ECTM a potential candidate for therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ECTM in lab experiments is its potent anti-proliferative and anti-metastatic effects, making it a promising candidate for cancer therapy. Additionally, ECTM has been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using ECTM in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on ECTM. One of the potential directions is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for cancer therapy. Moreover, the development of novel formulations and delivery systems for ECTM can improve its bioavailability and efficacy. Finally, the evaluation of ECTM in preclinical and clinical studies can provide valuable insights into its potential therapeutic applications.
In conclusion, ECTM is a promising candidate for cancer therapy, exhibiting potent anti-proliferative and anti-metastatic effects. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer progression. ECTM has several advantages and limitations for lab experiments, and there are several future directions for its research. Further studies are needed to fully explore the potential of ECTM in therapeutic applications.
Méthodes De Synthèse
The synthesis of ECTM involves the reaction of 3-ethylsulfanyl-cyclopentanone with thiomorpholine-4-carboxylic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ECTM. This method has been optimized to yield high purity and yield of ECTM, making it a reliable method for its synthesis.
Applications De Recherche Scientifique
ECTM has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit potent anti-proliferative and anti-metastatic effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, ECTM has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system response, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS2/c1-2-17-11-4-3-10(9-11)13-12(15)14-5-7-16-8-6-14/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZANEFKSOELCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)
